Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Overview
Description
Synthesis Analysis
While specific synthesis methods for Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate are not available, similar compounds have been synthesized through various methods. For instance, benzyl alcohol has been synthesized through the hydrogenation of benzaldehyde using Pd-based catalysts .Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 5-hydroxymethylfurfural (5-HMF) has been oxidized to produce 2,5-furandicarboxylic acid (FDCA) in a continuous packed bed reactor .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass of Benzyl (hydroxymethyl)carbamate have been determined .Scientific Research Applications
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5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate Synthesis
- Scientific Field : Biochemistry and Epigenetics .
- Application Summary : 5hmdC phosphoramidite and triphosphate are important building blocks in 5hmdC-containing DNA synthesis for epigenetic studies .
- Methods of Application : The current research provides an improved synthetic method that enables the preparation of commercially available cyanoethyl-protected 5hmdC phosphoramidite .
- Results or Outcomes : This method has an overall yield of 39% on a 5 g scale .
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Oxidation of 5-Hydroxymethyl-2-furancarboxylic Acid (HMFCA)
- Scientific Field : Biotechnology and Biochemistry .
- Application Summary : Aryl-alcohol oxidases (AAOs) catalyze the oxidation of HMF to 5-formyl-2-furancarboxylic acid (FFCA) through 2,5-diformylfuran (DFF) and have thus been applied in enzymatic reaction cascades for the production of FDCA .
- Methods of Application : AAOs are flavoproteins that oxidize a broad range of benzylic and aliphatic allylic primary alcohols to the corresponding aldehydes, and in some cases further to acids, while reducing molecular oxygen to hydrogen peroxide .
- Results or Outcomes : These promising biocatalysts can also be used for the synthesis of flavors, fragrances, and chemical building blocks .
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Synthesis of YC-1 (Lificiguat, 3- (5′-hydroxymethyl-2′-furyl)-1-benzylindazole)
- Scientific Field : Pharmacology .
- Application Summary : YC-1 has been synthesized, and many targets for special bioactivities have been explored, such as stimulation of platelet-soluble guanylate cyclase, indirect elevation of platelet cGMP levels, and inhibition of hypoxia-inducible factor-1 (HIF-1) and NF-κB .
- Methods of Application : The specific methods of synthesis are not detailed in the source .
- Results or Outcomes : The outcomes of this synthesis are not detailed in the source .
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Characterization of a Thermotolerant Aryl-Alcohol Oxidase
- Scientific Field : Applied Microbiology and Biotechnology .
- Application Summary : A new aryl-alcohol oxidase, Ma AAO, from Moesziomyces antarcticus has been expressed at high yields in the methylotrophic yeast Pichia pastoris .
- Methods of Application : Ma AAO accepts a broad range of benzylic primary alcohols, aliphatic allylic alcohols, and furan derivatives like HMF as substrates .
- Results or Outcomes : Ma AAO is a promising biocatalyst for the production of precursors for bioplastics and bioactive compounds .
-
An Improved Approach for Practical Synthesis of 5-Hydroxymethyl-2′-deoxycytidine (5hmdC) Phosphoramidite and Triphosphate
- Scientific Field : Biochemistry .
- Application Summary : 5hmdC phosphoramidite and triphosphate are important building blocks in 5hmdC-containing DNA synthesis for epigenetic studies .
- Methods of Application : The current research provides an improved synthetic method that enables the preparation of commercially available cyanoethyl-protected 5hmdC phosphoramidite .
- Results or Outcomes : This method has an overall yield of 39% on a 5 g scale .
- Characterization of a Thermotolerant Aryl-Alcohol Oxidase
- Scientific Field : Applied Microbiology and Biotechnology .
- Application Summary : A new aryl-alcohol oxidase, Ma AAO, from Moesziomyces antarcticus has been expressed at high yields in the methylotrophic yeast Pichia pastoris .
- Methods of Application : Ma AAO accepts a broad range of benzylic primary alcohols, aliphatic allylic alcohols, and furan derivatives like HMF as substrates .
- Results or Outcomes : Ma AAO is a promising biocatalyst for the production of precursors for bioplastics and bioactive compounds .
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-12-7-8-14(10-17)9-16(12)15(18)19-11-13-5-3-2-4-6-13/h2-6,12,14,17H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRBMSSRNBMTDSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OCC2=CC=CC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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